molecular formula C17H17NO3 B4397838 N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide

N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide

Cat. No.: B4397838
M. Wt: 283.32 g/mol
InChI Key: ZPEYQGOZNQMAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring substituted with an ethyl group and a formylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-ethylphenylamine with 2-formylphenol to form an intermediate Schiff base.

    Acylation: The intermediate Schiff base is then acylated using acetic anhydride to yield the final product, this compound.

The reaction conditions generally include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures (around 50-60°C).

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: N-(4-ethylphenyl)-2-(2-carboxyphenoxy)acetamide.

    Reduction: N-(4-ethylphenyl)-2-(2-hydroxyphenoxy)acetamide.

    Substitution: N-(4-ethylphenyl)-2-(2-nitrophenoxy)acetamide (in the case of nitration).

Scientific Research Applications

N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used as a building block in the synthesis of polymers and other advanced materials with unique properties.

    Biological Studies: It is used in biochemical assays to study enzyme kinetics and interactions with biological macromolecules.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring and ethyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-(2-formylphenoxy)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-ethylphenyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.

    N-(4-ethylphenyl)-2-(2-carboxyphenoxy)acetamide: Similar structure but with a carboxyl group instead of a formyl group.

Uniqueness

N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide is unique due to the presence of both the ethyl and formyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-13-7-9-15(10-8-13)18-17(20)12-21-16-6-4-3-5-14(16)11-19/h3-11H,2,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEYQGOZNQMAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.